![molecular formula C19H20N4O2 B5579878 4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5579878.png)

4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

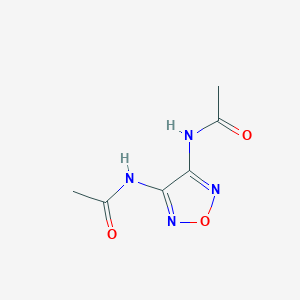

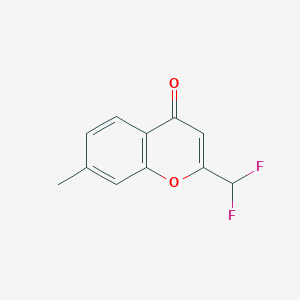

The synthesis of complex piperazinone derivatives often involves multi-step chemical reactions. For example, the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which share structural similarities with the compound , can be achieved through cycloaddition reactions followed by reductive opening of the lactone-bridged adducts (Wu et al., 2000). Similarly, Biginelli synthesis has been employed to produce dihydropyrimidinone derivatives containing a piperazine/morpholine moiety, indicating the versatility of synthesis methods for related compounds (Bhat et al., 2018).

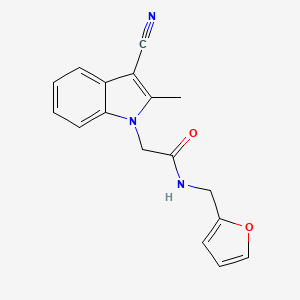

Molecular Structure Analysis

The molecular structure of piperazinone derivatives can be elucidated through techniques such as X-ray crystallography. For instance, a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was characterized, revealing its crystal structure and the conformational relationships between its various substituents (Zhang et al., 2007). Such detailed structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

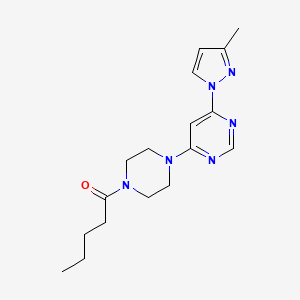

Piperazinone compounds can participate in a variety of chemical reactions, reflecting their reactive nature. The synthesis of bis(pyrimidines) using piperazine-linked intermediates illustrates the potential for constructing complex molecular architectures through strategic chemical reactions (Mekky et al., 2021). Additionally, the incorporation of piperazine units into cyclic structures, such as the Dieckmann cyclization route to piperazine-2,5-diones, highlights the versatility of piperazine derivatives in synthetic chemistry (Aboussafy & Clive, 2012).

科学的研究の応用

Synthesis and Characterization

One-Pot Biginelli Synthesis

Novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety were synthesized using a simple and efficient method. These compounds were obtained by reacting enaminones with urea and different substituted benzaldehydes, showcasing a versatile approach to creating complex molecules with potential biological activity (M. A. Bhat et al., 2018).

Novel Bis(pyrazole-benzofuran) Hybrids

Synthesis focused on potent bacterial biofilm and MurB inhibitors. The study presents a synthesis strategy for creating compounds with significant antibacterial efficacies, highlighting the potential for developing new antimicrobial agents (Ahmed E. M. Mekky, S. Sanad, 2020).

Biological Applications

Antimicrobial Studies

Research into amide derivatives of quinolone revealed a series of compounds prepared by modifying the quinolone structure, demonstrating varied antibacterial activity against both gram-positive and gram-negative bacteria, underscoring the potential for discovering new antibiotics (N. Patel, A. Patel, H. Chauhan, 2007).

Anticancer Agents

A study on benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety investigated their anticancer activities against lung adenocarcinoma and glioma cell lines. The findings suggest that certain compounds exhibit significant cytotoxicity and potential as anticancer agents (G. Çiftçi, H. Temel, L. Yurttaş, 2021).

作用機序

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

将来の方向性

特性

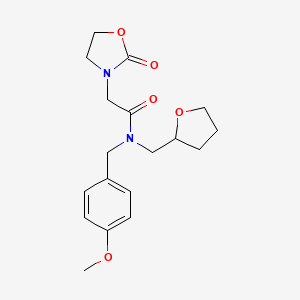

IUPAC Name |

4-(2-cyclopropylpyrimidine-5-carbonyl)-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-13-2-6-16(7-3-13)23-9-8-22(12-17(23)24)19(25)15-10-20-18(21-11-15)14-4-5-14/h2-3,6-7,10-11,14H,4-5,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATKYCRQJSXBSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CN=C(N=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)

![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)

![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)

![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)

![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)

![4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5579892.png)